N,3-dimethyl-N,1-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
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Overview
Description
N,3-dimethyl-N,1-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a heterocyclic compound characterized by a thieno[2,3-c]pyrazole core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both thieno and pyrazole rings in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dimethyl-N,1-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with thioamide derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired thieno[2,3-c]pyrazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N,3-dimethyl-N,1-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide are used for substitution reactions.
Major Products
Scientific Research Applications
N,3-dimethyl-N,1-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide has garnered interest in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of N,3-dimethyl-N,1-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to antiproliferative effects. The exact molecular pathways and targets are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Uniqueness
N,3-dimethyl-N,1-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is unique due to its specific substitution pattern and the presence of both thieno and pyrazole rings. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N,3-dimethyl-N,1-diphenylthieno[2,3-c]pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-14-17-13-18(19(24)22(2)15-9-5-3-6-10-15)25-20(17)23(21-14)16-11-7-4-8-12-16/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZACOLLZVWJHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)N(C)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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